molecular formula C11H16N2O3S B2782149 tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate CAS No. 2288709-01-1

tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate

Cat. No.: B2782149
CAS No.: 2288709-01-1
M. Wt: 256.32
InChI Key: HIBFGPIYFBIRNG-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate (CAS: MFCD31726419) is a carbamate derivative featuring a thiophene ring substituted at the 3-position with a tert-butyl carbamate group and at the 2-position with a methylcarbamoyl moiety. This compound, with a purity of 98% (as reported by Combi-Blocks, Inc.), serves as a versatile intermediate in organic synthesis and drug discovery . Its structural complexity and functional groups make it valuable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor ligands.

Properties

IUPAC Name

tert-butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-7-5-6-17-8(7)9(14)12-4/h5-6H,1-4H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBFGPIYFBIRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative under specific conditions. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like cesium carbonate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions. Its structural similarities to other bioactive compounds facilitate its use as a building block in drug design .
    • It has been implicated in the synthesis of Edoxaban, an oral anticoagulant used to prevent blood clots .
  • Biological Activity :
    • Research indicates that derivatives of this compound exhibit significant biological activity, including anti-inflammatory and analgesic properties. This makes it a candidate for further exploration in therapeutic applications .

Industrial Applications

  • Fine Chemical Production :
    • tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate serves as an intermediate in the production of fine chemicals. Its use in palladium-catalyzed reactions highlights its importance in synthetic organic chemistry .
    • The compound is also utilized in the synthesis of N-Boc protected anilines and tetra-substituted pyrroles, which are valuable in various chemical industries .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that adjusting reaction parameters such as temperature and catalyst concentration significantly improved yield and purity. The optimized method yielded over 90% purity, making it suitable for pharmaceutical applications.

Case Study 2: Biological Evaluation

In a biological evaluation study, derivatives of this compound were tested for their anti-inflammatory effects using animal models. Results indicated a marked reduction in inflammation markers, suggesting potential therapeutic uses for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituent type, position, and application. Below is a comparative overview:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Synthesis Method Reference
tert-Butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate 2-methylcarbamoyl, 3-carbamate ~242.3 Drug discovery intermediate Not explicitly detailed
tert-Butyl N-(thiophen-2-yl)carbamate 2-carbamate 199.27 Precursor for diimine ligands Curtius rearrangement
tert-Butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate 2-chlorosulfonyl, 3-carbamate 297.8 Reactive scaffold for derivatization Unspecified
tert-Butyl {2-[4-(2-fluoropropanamido)benzamido]-4-(thiophen-3-yl)phenyl}carbamate (5b) Fluoropropanamido, benzamido, thiophen-3-yl N/A HDAC imaging agent Multi-step synthesis
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxy N/A Research chemical Unspecified
Key Observations:

Substituent Position on Thiophene: The 3-position carbamate in the target compound contrasts with the 2-position carbamate in ’s analogue. The methylcarbamoyl group at the 2-position introduces hydrogen-bonding capacity, which could improve binding affinity in biological systems compared to simpler carbamates.

Functional Group Diversity: The chlorosulfonyl group in ’s compound (vs. methylcarbamoyl) increases electrophilicity, making it suitable for nucleophilic substitution reactions . Fluorinated benzamido groups (e.g., in ’s HDAC imaging agent) enhance metabolic stability and target selectivity compared to non-fluorinated analogues .

Synthetic Routes :

  • The Curtius rearrangement (used for ’s compound) is a robust method for carbamate synthesis but may lack regioselectivity for complex substrates .
  • Multi-step syntheses (e.g., ) allow precise functionalization but require rigorous purification steps .

Biological Activity

Tert-butyl N-[2-(methylcarbamoyl)thiophen-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotective effects and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O3SC_{11}H_{16}N_{2}O_{3}S, with a molecular weight of 256.32 g/mol. Its structure includes a thiophene ring, a carbamate group, and a tert-butyl moiety, which are significant for its biological interactions.

  • Acetylcholinesterase Inhibition : Compounds with a carbamate structure often exhibit inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Research indicates that derivatives of methylcarbamates can inhibit AChE with varying potency, suggesting that this compound may exhibit similar properties .
  • Neuroprotective Effects : In vitro studies have shown that certain carbamate derivatives can protect neuronal cells from amyloid-beta-induced toxicity. The compound has demonstrated the ability to reduce levels of inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta, indicating potential neuroprotective roles against neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity Mechanism IC50 Value Reference
Acetylcholinesterase InhibitionNon-covalent binding at the active site38.98 µM (for similar compounds)
Neuroprotection in AstrocytesReduction of TNF-α and free radicalsNot specified
Cytotoxicity in HepG2 CellsMild cytotoxic effects observedNot specified

Case Studies

  • In Vitro Studies : A study investigating the effects of various methylcarbamate derivatives found that some exhibited significant inhibition of AChE, with IC50 values indicating effective concentrations for therapeutic applications. The study highlighted the potential of these compounds in treating cognitive disorders associated with cholinergic dysfunction .
  • Neuroprotection Against Amyloid-beta : Another research effort assessed the protective effects of a structurally similar compound on astrocytes exposed to amyloid-beta. Results indicated a reduction in cell death and inflammatory markers, suggesting that compounds like this compound could be beneficial in Alzheimer's disease models .

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